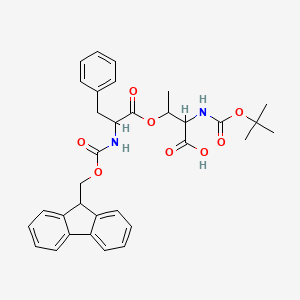![molecular formula C18H23N5O8 B12508609 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, hydroxymethyl, and purinyl groups. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the purinyl group: This is achieved through a nucleophilic substitution reaction where a purine derivative is introduced to the oxolan ring.
Acetylation: The hydroxyl groups on the oxolan ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the purinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioether derivatives.
Aplicaciones Científicas De Investigación
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it may inhibit viral replication by interfering with viral DNA or RNA synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl butyrate
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl propionate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C18H23N5O8 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28) |
Clave InChI |
HWVKXBNLKJAPSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


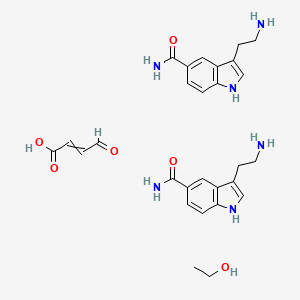

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
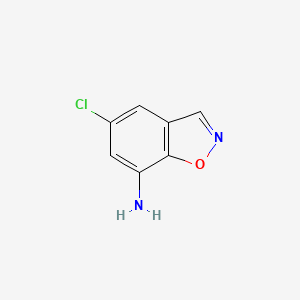
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)

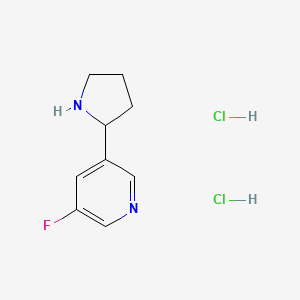
![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
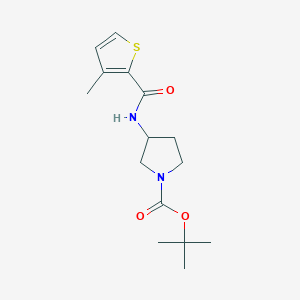
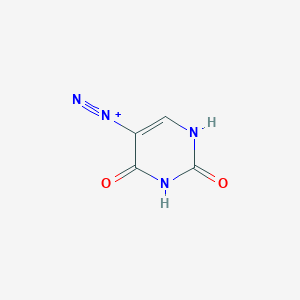
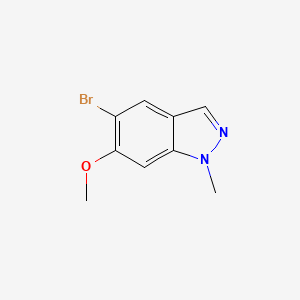
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
